Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
Description
Benzyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine and pyridine ring system. The octahydro designation indicates full saturation of the bicyclic scaffold, conferring conformational rigidity. The benzyl ester group at the 1-position serves as a protective moiety, commonly employed in medicinal chemistry to modulate solubility, stability, and reactivity during synthetic workflows.
Properties
IUPAC Name |
benzyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-7-13-10-16-8-6-14(13)17/h1-5,13-14,16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRZMPWEZFDLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1N(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101179215 | |
| Record name | Phenylmethyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101179215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-47-4 | |
| Record name | Phenylmethyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101179215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate typically involves the cyclization of appropriately substituted pyridine derivatives. One common method includes the palladium-mediated Sonogashira coupling of a substituted 4-amino-2-bromo-5-iodopyridine, followed by cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Alkylation and Acylation
The compound undergoes alkylation and acylation at its secondary amine site. For example:
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Benzylation : Reacts with benzyl halides (e.g., benzyl bromide) under basic conditions to introduce substituents at the nitrogen atom .
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Acylation : Forms acylated derivatives using acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine .
Representative Reaction Conditions
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃ | DMF | 25°C | 78% |
| Acylation | Acetyl chloride, Et₃N | THF | 0°C → RT | 85% |
Cyclization and Ring-Opening
The bicyclic structure participates in acid-catalyzed cyclization to form tricyclic derivatives. Conversely, ring-opening occurs under strongly acidic conditions (e.g., HCl/MeOH) :
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Cyclization : Forms fused heterocycles (e.g., indole analogs) using H₂SO₄ as a catalyst.
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Ring-Opening : Produces linear diamines via cleavage of the pyrrolidine ring .
Key Observations
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Stereochemical control is achievable using chiral auxiliaries during cyclization .
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Ring-opening products retain biological activity, enabling structure-activity relationship (SAR) studies .
Catalytic Hydrogenation and Reduction
The compound undergoes selective reductions:
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Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines without affecting the benzyl ester .
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Double Bond Reduction : Hydrogenation of unsaturated analogs (e.g., dihydro derivatives) proceeds with >90% selectivity.
Experimental Data
| Substrate | Catalyst | Pressure (atm) | Time (h) | Yield |
|---|---|---|---|---|
| Nitro-pyrrolopyridine | Pd/C | 3 | 12 | 92% |
| Dihydro derivative | Raney Ni | 5 | 6 | 95% |
Cross-Coupling Reactions
The aryl halide moiety participates in Suzuki-Miyaura couplings to introduce aromatic substituents :
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General Protocol : Reacts with arylboronic acids (e.g., 3,4,5-trimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst.
Optimized Conditions
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Solvent : 1,4-Dioxane/H₂O (3:1)
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Temperature : 125°C (microwave irradiation)
Hydrolysis and Ester Modification
The benzyl ester group is hydrolyzed under basic conditions:
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Saponification : NaOH/EtOH converts the ester to a carboxylic acid.
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Transesterification : Reacts with tert-butyl alcohol/BF₃·Et₂O to form tert-butyl esters.
Kinetic Data
| Reaction | Base | Time (h) | Conversion |
|---|---|---|---|
| Saponification | NaOH | 4 | 98% |
| Transesterification | K₂CO₃ | 8 | 82% |
Stereochemical Transformations
The compound’s stereochemistry influences reactivity:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is recognized for its potential as an intermediate in drug development. The compound's rigid bicyclic structure allows for the integration of various functional groups, which can enhance biological activity. Research indicates that derivatives of this compound exhibit a range of pharmacological effects, including:
- Antimicrobial Activity: Compounds derived from octahydro-pyrrolopyridine structures have shown efficacy against various bacterial strains. For instance, studies have demonstrated that modifications to the carboxylate group can lead to improved antimicrobial properties .
- Antitumor Activity: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. The presence of the pyrrolidine moiety is crucial for binding to biological targets involved in tumor growth .
Case Study:
A study investigated the synthesis of various benzyl octahydro-1H-pyrrolo[3,2-C]pyridine derivatives and their biological evaluations. One derivative demonstrated significant activity against human cancer cell lines, indicating its potential as a lead compound for further development .
Organic Synthesis
Building Block in Organic Chemistry:
this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.
Reactions:
The compound can participate in several reactions, including:
- Reduction Reactions: It can be reduced to yield alcohol derivatives, which are useful in further synthetic applications.
- Functional Group Transformations: The carboxylate group can be converted into amines or other functional groups, expanding the range of derivatives that can be synthesized .
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Reduction | Pd/C in MeOH | Alcohol derivative |
| Alkylation | Alkyl halide | Alkylated product |
| Esterification | Acid catalyst | Ester derivative |
Biological Studies
Enzyme Interaction Studies:
Research has shown that benzyl octahydro-1H-pyrrolo[3,2-C]pyridine derivatives can act as enzyme inhibitors or modulators. Their structural features allow them to bind effectively to active sites of enzymes involved in metabolic pathways.
Case Study:
A recent study focused on the interaction between a specific derivative and a target enzyme implicated in cancer metabolism. The results indicated that the compound could inhibit enzyme activity effectively, suggesting its potential use as a therapeutic agent .
Mechanism of Action
The mechanism of action of Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites or receptor proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl Octahydro-1H-Pyrrolo[3,2-C]Pyridine-1-Carboxylate (CAS 1147422-00-1)
- Structural Differences : The tert-butyl group replaces the benzyl ester, reducing aromaticity and increasing steric bulk.
- Physicochemical Properties: Molecular Weight: 226.32 g/mol (vs. ~260.33 g/mol for benzyl analog) .
- Synthetic Accessibility : Synthesized via Boc protection with tert-butyl chloroformate (77% yield under reflux with K₂CO₃) .
- Applications : Intermediate in IDO1 inhibitor development, leveraging the saturated scaffold for target engagement .
Benzyl Octahydro-1H-Pyrrolo[3,4-B]Pyridine-1-Carboxylate (CAS 1698660-38-6)
- Structural Differences : Ring junction at [3,4-b] instead of [3,2-c], altering spatial orientation and electronic properties.
- Physicochemical Properties :
- Applications: Limited data, but positional isomerism may influence biological target selectivity.
Benzyl 6-Chloro-2,3-Dihydro-1H-Pyrrolo[3,2-C]Pyridine-1-Carboxylate (CAS 1823510-28-6)
- Structural Differences : Partially saturated (dihydro vs. octahydro) with a chlorine substituent at position 4.
- Physicochemical Properties :
- Stability : Requires storage at 2–8°C, suggesting sensitivity to degradation compared to fully saturated analogs .
tert-Butyl Octahydro-1H-Pyrrolo[3,2-B]Pyridine-1-Carboxylate
- Structural Differences : Ring junction at [3,2-b] instead of [3,2-c], altering nitrogen positioning.
- Applications : Produced by American Elements in high-purity grades (99.999%), indicating industrial relevance for chiral synthesis .
Comparative Analysis Table
*Estimated based on structural similarity to .
Key Research Findings
- Synthetic Efficiency: tert-Butyl derivatives exhibit higher synthetic yields (77%) compared to benzyl analogs, which often require harsh deprotection conditions (e.g., hydrogenolysis) .
- Pharmacological Relevance : The octahydro scaffold’s rigidity enhances binding affinity in IDO1 inhibitors, with tert-butyl analogs showing superior metabolic stability over benzyl esters .
- Isomer-Specific Activity : Positional isomerism ([3,2-c] vs. [3,4-b]) significantly impacts target selectivity due to altered hydrogen-bonding networks .
Biological Activity
Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The compound can be represented by the following structural formula:
This structure includes a pyrrolidine ring fused to a pyridine moiety, which is known for its diverse pharmacological effects.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through various methods such as cyclization reactions involving suitable precursors.
- Functionalization : The introduction of the benzyl group and carboxylate functionality can be accomplished through alkylation or acylation reactions.
Recent patents have reported efficient synthetic routes that yield high purity and yield of this compound .
This compound exhibits several biological activities:
- Anticancer Activity : Compounds with similar structures have been shown to inhibit fibroblast growth factor receptors (FGFR), which play a critical role in tumor proliferation and survival. For instance, derivatives of pyrrolo[2,3-b]pyridine demonstrated potent inhibitory effects against FGFRs with IC50 values in the low nanomolar range .
- Neuroprotective Effects : Some studies suggest that related compounds may exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluating the effects of related pyrrolidine derivatives on breast cancer cell lines (4T1) found significant inhibition of cell proliferation and induction of apoptosis. The compound 4h, a derivative similar to this compound, showed IC50 values against FGFRs that indicated strong anticancer potential .
- Migration and Invasion Inhibition : The same study reported that treatment with compound 4h resulted in decreased migration and invasion capabilities of cancer cells, attributed to alterations in the expression levels of matrix metalloproteinases (MMPs) .
Data Summary
Q & A
Q. How do pyrrolo[3,2-c]pyridine isomers compare pharmacologically to pyrrolo[2,3-c]pyridine analogs?
- Receptor Selectivity : The [3,2-c] isomer exhibits higher affinity for σ1 receptors (Ki < 50 nM) due to spatial alignment of the carboxylate group, whereas [2,3-c] analogs favor σ2 subtypes.
- Metabolic Stability : Microsomal assays show [3,2-c] derivatives have longer half-lives (t1/2 > 2 hours) in human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
